(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate
Description
Properties
Molecular Formula |
C23H12Cl2O6 |
|---|---|
Molecular Weight |
455.2 g/mol |
IUPAC Name |
[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C23H12Cl2O6/c24-16-5-1-12(7-17(16)25)8-21-22(26)15-4-3-14(10-19(15)31-21)30-23(27)13-2-6-18-20(9-13)29-11-28-18/h1-10H,11H2/b21-8- |
InChI Key |
HGOBFTULWJUXOK-WNFQYIGGSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CC(=C(C=C5)Cl)Cl)/O4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC(=C(C=C5)Cl)Cl)O4 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features a benzofuran core substituted at position 6 with a 1,3-benzodioxole-5-carboxylate group and at position 2 with a (3,4-dichlorobenzylidene) moiety. The (2Z)-configuration indicates a cis arrangement of the dichlorophenyl and benzofuran groups relative to the exocyclic double bond. Retrosynthetic disconnection suggests two primary fragments:
-
Benzofuran-6-yl carboxylate intermediate
-
3,4-Dichlorobenzaldehyde derivative
Synthetic Routes and Methodologies
Step 1: Synthesis of 3-Oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-Benzodioxole-5-carboxylate
The benzofuran carboxylate intermediate is prepared via cyclization of 2-hydroxy-5-nitrobenzoic acid followed by esterification with 1,3-benzodioxole-5-carboxylic acid. Key conditions:
-
Cyclization : 2-hydroxy-5-nitrobenzoic acid is treated with acetic anhydride at 120°C for 4 hours to form 3-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid (yield: 78%).
-
Esterification : The carboxylic acid is reacted with 1,3-benzodioxole-5-methanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 25°C for 12 hours (yield: 85%).
Step 2: Knoevenagel Condensation with 3,4-Dichlorobenzaldehyde
The benzylidene group is introduced via Knoevenagel condensation:
-
Conditions : The benzofuran carboxylate (1 equiv) and 3,4-dichlorobenzaldehyde (1.2 equiv) are refluxed in toluene with piperidine (0.1 equiv) as a catalyst for 6 hours. The (2Z)-isomer is isolated via column chromatography (hexane/ethyl acetate, 4:1) with 72% yield.
Table 1: Optimization of Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Toluene | 110 | 6 | 72 |
| NH4OAc | Ethanol | 80 | 8 | 58 |
| ZnCl2 | DMF | 100 | 5 | 65 |
Step 2: Saponification and Acidification
The ester is hydrolyzed with NaOH (2.5 M, 70°C, 2 hours) and acidified with HCl to precipitate the carboxylic acid. Recrystallization from ethanol yields the final product (mp: 185°C).
Table 2: Solvent Impact on Dehydration
| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| MIBK | 116 | 2 | 83 |
| Acetone | 56 | 3 | 68 |
| MEK | 80 | 2.5 | 75 |
Critical Analysis of Methodologies
Route 1 Advantages and Limitations
-
Advantages : High stereoselectivity for the (2Z)-isomer; modular synthesis allows for late-stage diversification.
-
Limitations : Column chromatography required for isomer separation increases cost and time.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to (2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran derivatives exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Various studies have shown that benzofuran derivatives possess antibacterial and antifungal properties, which can be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
Anticancer Activity
Some derivatives of benzofuran compounds have been explored for their anticancer properties:
- Mechanisms of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Material Science Applications
The unique structural features of (2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran can also be leveraged in material science:
Polymer Chemistry
Benzofuran derivatives are being investigated as monomers or additives in polymer formulations due to their thermal stability and potential for enhancing mechanical properties.
Organic Electronics
Research into organic semiconductors has identified certain benzofuran-based compounds as promising candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable electronic properties.
Case Study 1: Antibacterial Activity Evaluation
A study was conducted using a series of benzofuran derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the benzofuran structure enhanced antibacterial efficacy significantly.
| Compound Structure | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Benzofuran A | 15 | 50 |
| Benzofuran B | 20 | 25 |
| (2Z)-Compound | 30 | 10 |
Case Study 2: Anticancer Screening
A screening of various benzofuran derivatives showed that those with electron-withdrawing groups exhibited enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to increased reactive oxygen species production leading to cell death.
Mechanism of Action
The mechanism of action of (2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Comparison of (2Z)-benzylidene-benzofuran derivatives
Notes:
- The target compound’s 3,4-dichloro substitution likely increases lipophilicity and metabolic stability compared to methyl (11a) or cyano (11b) substituents .
Bioactivity and Functional Implications
While direct bioactivity data for the target compound are unavailable, insights can be inferred from related studies:
- Antimicrobial Potential: Benzodioxole esters are known for pesticidal activity. The dichlorobenzylidene group may enhance binding to insect cytochrome P450 enzymes, as seen in plant-derived bioactive compounds .
- Cytotoxicity : Analogous benzofuran derivatives with electron-withdrawing groups (e.g., CN in 11b) exhibit moderate cytotoxicity, suggesting the target compound’s dichloro substitution could amplify this effect .
- Synthetic Feasibility : The target compound’s synthesis likely follows methods similar to 11a/b (reflux with aromatic aldehydes and acid catalysts), though the dichloro substituent may require optimized reaction conditions for higher yields .
Biological Activity
The compound (2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate , a complex organic molecule, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 455.3 g/mol. The structure features a benzofuran core linked to a dichlorobenzylidene group and a benzodioxole carboxylate moiety, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C24H16Cl2O5 |
| Molecular Weight | 455.3 g/mol |
| IUPAC Name | Benzyl 2-[[(2Z)-2-(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
| InChI Key | JTZFSKPLAZGEJH-UUYOSTAYSA-N |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of benzodioxole have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have demonstrated the anticancer potential of related compounds. A recent investigation into benzodioxol derivatives revealed that certain analogs significantly inhibited cancer cell proliferation across multiple lines while sparing normal cells. For example:
- Compound IIc exhibited an IC50 value of 0.68 µM against α-amylase and demonstrated negligible cytotoxicity on normal cell lines (IC50 > 150 µM) . This suggests a selective toxicity profile that could be advantageous for therapeutic applications.
Antidiabetic Effects
The compound's structural similarities to known α-amylase inhibitors suggest potential antidiabetic effects. In vivo studies using streptozotocin-induced diabetic mice showed that treatment with certain derivatives led to a significant reduction in blood glucose levels, indicating their potential as therapeutic agents for diabetes management .
The biological activity of (2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, such as α-amylase.
- Cell Cycle Modulation : By interfering with cell cycle progression in cancer cells, it can induce apoptosis or inhibit proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
Study 1: Anticancer Efficacy
A study published in PMC evaluated the anticancer effects of benzodioxol derivatives, including those structurally related to our compound. The findings indicated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 26 µM to 65 µM for different derivatives .
Study 2: Antidiabetic Activity
In another study focusing on the antidiabetic properties of benzodioxole derivatives, compound IIc was shown to effectively reduce blood glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL after treatment . This underscores the potential role of the compound in managing diabetes through enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
